Pinostrobin

Description

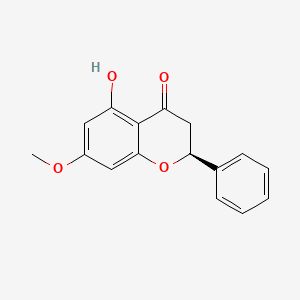

5-Hydroxy-7-methoxy-2-phenylchroman-4-one is a natural product found in Taxandria spathulata, Onychium siliculosum, and other organisms with data available.

Properties

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963979 | |

| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5 | |

| Record name | (-)-Pinostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZD9LZS694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinostrobin: A Comprehensive Technical Guide on its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin is a naturally occurring dietary bioflavonoid, specifically a flavanone, that has garnered significant attention within the scientific community. First isolated over six decades ago from the heartwood of the pine tree (Pinus strobus), it is now known to be present in a variety of plants, as well as in honey and propolis.[1][2] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make it a compelling candidate for further investigation and potential therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the natural sources of this compound, its multifaceted bioactivities supported by quantitative data, detailed experimental protocols for key assays, and a visual representation of its modulation of critical signaling pathways.

Natural Sources of this compound

This compound is distributed across various plant families. The primary and most abundant sources for isolation include the rhizomes of Boesenbergia rotunda (Fingerroot or Thai ginger) and the leaves of Cajanus cajan (pigeon pea).[6][7] Other notable plant sources include Pinus strobus (Eastern white pine), Alpinia zerumbet, Renealmia alpinia, Piper ecuadorense, Piper hispidum, and Teloxys graveolens.[3][6][8][9] Additionally, this compound is a constituent of honey and bee propolis, contributing to their bioactive properties.[2][3]

Bioactivity of this compound

This compound exhibits a wide spectrum of pharmacological activities, which are summarized in the subsequent sections. The quantitative data for these activities are presented in the accompanying tables.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines.[10][11] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[11] It has been shown to be selectively cytotoxic to cancer cells while exhibiting protective antioxidant effects in normal tissues.[11]

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | Assay | Endpoint | Result | Reference |

| T47D (Breast Cancer) | MTT Assay | IC50 | 2.93 mM | [12] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | Viability Inhibition | Significant at 20 and 50 µM | [10] |

| MCF-7 (Breast Cancer) | MTT Assay | Viability Inhibition | Significant at 20 and 50 µM | [10] |

| HeLa, Ca Ski, SiHa (Cervical Cancer) | Apoptosis Assay | Apoptosis Induction | Effective at 0-200 µM | [13] |

| NB4, MOLT-4 (Acute Leukemia) | Apoptosis Assay | Apoptosis Induction | Effective at 130 and 150 µM | [13] |

| Cancer Stem-like Cells | Proliferation Assay | Proliferation Inhibition | Demonstrated | [14] |

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.[4][6] It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][15]

Table 2: Anti-inflammatory Activity of this compound

| Target/Model | Assay | Endpoint | Result | Reference |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | IC50 | 0.499 µM | [15] |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 | 285.67 µM | [6][15] |

| LPS-stimulated RAW 264.7 macrophages | Cytokine Production Assay | Inhibition | Reduced IL-12 and TNF-α | [16] |

| Carrageenan-induced paw edema in rats | In vivo anti-inflammatory assay | Edema Inhibition | 11.5% | [3] |

| LPS-induced inflammation in rats | In vivo anti-inflammatory assay | Cytokine Inhibition | Reduced TNF-α and IL-1β (10 and 20 mg/kg) | [13] |

Neuroprotective Activity

This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[17][18] Its mechanisms of action include reducing oxidative stress, inhibiting neuronal apoptosis, and modulating neurotrophic factors.[17][18][19]

Table 3: Neuroprotective Activity of this compound

| Model | Assay | Endpoint | Result | Reference |

| β-amyloid-induced neurotoxicity in PC12 cells | Cell Viability Assay | Neuroprotection | Demonstrated | [18] |

| Sciatic nerve crush injury in rats | Functional Recovery Assay | Promotion of remyelination and neuronal survival | Effective at 20 and 40 mg/kg | [19] |

| MPTP-induced Parkinson's disease model in rats | Neurodegeneration Assay | Reduction of free radicals and neuronal protection | Effective at 40 mg/kg | [20] |

| Chronic restraint stress-induced cognitive impairment in rats | Cognitive Function Assay | Alleviation of cognitive impairment | Demonstrated | [17] |

Antioxidant Activity

The antioxidant activity of this compound is a key contributor to its various other bioactivities.[8][19] It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[19][20]

Table 4: Antioxidant Activity of this compound

| Assay | Endpoint | Result | Reference |

| DPPH Scavenging Assay | IC50 | > 500 µg/mL | [2][7] |

| Ferric Reducing/Antioxidant Power (FRAP) | FRAP value | 116.11 ± 0.004 | [2][7] |

| Quinone Reductase (QR) Induction Assay | CD value | 0.5 µM | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[10]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibition Assays for Anti-inflammatory Activity

Objective: To evaluate the inhibitory effect of this compound on the pro-inflammatory enzymes 5-LOX and COX-2.[15]

Procedure for 5-LOX Inhibition Assay:

-

Prepare a reaction mixture containing human recombinant 5-LOX enzyme in a suitable buffer.

-

Add various concentrations of this compound or a standard inhibitor (e.g., nordihydroguaiaretic acid - NDGA).

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of leukotrienes, the product of the 5-LOX reaction, by measuring the absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[15]

Procedure for COX-2 Inhibition Assay:

-

Use a commercial COX-2 inhibitor screening assay kit.

-

Prepare the reaction mixture containing human recombinant COX-2 enzyme, heme, and a suitable buffer.

-

Add various concentrations of this compound or a standard inhibitor (e.g., diclofenac sodium).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.[15]

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging capacity of this compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, and its color changes from violet to yellow. This color change is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[22]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known pathways influenced by this compound.

Caption: this compound's anti-inflammatory action via inhibition of the TLR4/MD2-NF-κB signaling pathway.

Caption: Neuroprotective mechanism of this compound through activation of the Nrf2/ARE signaling pathway.

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound is a promising natural flavonoid with a well-documented portfolio of bioactive properties, including significant anticancer, anti-inflammatory, and neuroprotective effects. Its presence in common dietary sources like honey and certain medicinal plants makes it an accessible compound for further research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound. Further investigation into its mechanisms of action and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.

References

- 1. A review on biological sources, chemistry and pharmacological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. debuglies.com [debuglies.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholar.unair.ac.id [scholar.unair.ac.id]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound alleviates chronic restraint stress‑induced cognitive impairment by modulating oxidative stress and the function of astrocytes in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound from Boesenbergia rotunda attenuates oxidative stress and promotes functional recovery in rat model of sciatic nerve crush injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound mitigates neurodegeneration through... | F1000Research [f1000research.com]

- 21. This compound from honey and Thai ginger (Boesenbergia pandurata): a potent flavonoid inducer of mammalian phase 2 chemoprotective and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Isolating Pinostrobin from Boesenbergia rotunda: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of pinostrobin from Boesenbergia rotunda, commonly known as fingerroot. This compound, a major flavonoid found in the rhizomes of this plant, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties.[1][2] This guide details various experimental protocols, presents quantitative data for comparison, and illustrates key experimental workflows and biological pathways.

Introduction to this compound and Boesenbergia rotunda

Boesenbergia rotunda is a medicinal and culinary plant from the Zingiberaceae family, widely used in Southeast Asia.[3] Its rhizomes are a rich source of bioactive compounds, with this compound being a principal constituent.[1] The therapeutic potential of this compound has driven the development of efficient methods for its isolation and purification to facilitate further research and potential drug development. This document outlines and compares several established methodologies for this purpose.

Experimental Protocols for this compound Isolation

Several methods have been successfully employed to isolate this compound from B. rotunda, ranging from simple non-chromatographic techniques to more complex chromatographic procedures. The choice of method often depends on the desired purity, yield, and available resources.

Non-Chromatographic Method: Maceration and Recrystallization

A straightforward and cost-effective method for isolating this compound involves maceration with a non-polar solvent followed by recrystallization.[4] This technique leverages the differential solubility of this compound compared to other constituents in the plant matrix.

Protocol:

-

Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced (0.2–0.4 mm), and dried in an oven at 50°C for 24 hours. The dried rhizomes are then pulverized into a fine powder.[1]

-

Extraction: The dried powder (e.g., 500 g) is macerated in petroleum ether (e.g., 2.5 L) for 18 hours. The process is repeated, and the liquid extracts from both macerations are combined.[1]

-

Concentration and Precipitation: The combined extract is concentrated using a rotary evaporator until the volume is reduced to approximately 100 mL. This concentrated extract is then stored at -20°C for 18 hours to allow for the precipitation of pale yellow this compound crystals.[1]

-

Recrystallization and Purification: The precipitate is collected and dissolved in warm methanol (60°C). The solution is then stored at -20°C for another 18 hours. The resulting yellowish crystals are filtered and washed with cold methanol (4°C) to yield colorless this compound crystals.[1]

Chromatographic Method: Column Chromatography

For higher purity, column chromatography is a commonly used technique. This method separates compounds based on their differential adsorption to a stationary phase.

Protocol:

-

Extraction: Air-dried and finely ground rhizomes (e.g., 1.0 kg) are sequentially extracted with hexane and chloroform at room temperature for 72 hours for each solvent. The solvents are then removed under reduced pressure to yield crude extracts.[5]

-

Column Chromatography: The hexane extract (e.g., 34 g) is subjected to flash column chromatography on a silica gel column.[5]

-

Elution: The column is eluted with a stepwise gradient of solvents with increasing polarity, such as various ratios of hexane/ethyl acetate, followed by pure ethyl acetate, and then mixtures of ethyl acetate/methanol.[5]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.[5]

-

Crystallization: The combined fractions containing this compound are evaporated, and the resulting solid is recrystallized from methanol to obtain pure this compound crystals.[5]

Advanced Method: Ultrasound-Assisted Extraction (UAE) followed by Centrifugal Partition Chromatography (CPC)

A more recent and efficient method combines ultrasound-assisted extraction with centrifugal partition chromatography, a liquid-liquid chromatographic technique that avoids solid stationary phases.[6]

Protocol:

-

Ultrasound-Assisted Extraction: Dried rhizome powder with a specific particle size (e.g., 125 µm) is subjected to ultrasound-assisted extraction with n-hexane at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL) for a short duration (e.g., 10 minutes).[6]

-

Centrifugal Partition Chromatography: The crude n-hexane extract is then purified using a one-step centrifugal partition chromatography system. A suitable solvent system, such as n-hexane/methanol/water (5/3.4/1.6, v/v), is used in ascending mode to separate this compound.[6]

Quantitative Data on Isolation Methods

The efficiency of different isolation methods can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various studies.

| Isolation Method | Starting Material | Yield (%) | Purity (%) | Reference |

| Maceration and Recrystallization | Dried B. rotunda rhizome powder | 2.36 | ≥ 99 | [4] |

| Maceration, Sephadex LH20 Gel Filtration, and Recrystallization | Fingerroot | 0.86 | 97.06 | [3] |

| Ultrasound-Assisted Extraction and Centrifugal Partition Chromatography | Dried B. rotunda rhizome powder | Not explicitly stated for this compound alone, but 2.16 mg isolated from 67 mg of crude extract | 98.78 | [6] |

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in this compound isolation and its biological actions, the following diagrams are provided.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. Efficient Simultaneous Isolation of this compound and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

pinostrobin mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Pinostrobin in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural dietary flavonoid found in various botanicals such as Boesenbergia rotunda and Alpinia zerumbet, has emerged as a promising candidate in oncology due to its multitargeted anticancer activities and favorable safety profile.[1][2] Preclinical studies have demonstrated its efficacy in inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis across a range of cancer cell lines.[1][3] The primary mechanisms involve the induction of reactive oxygen species (ROS), modulation of critical signaling pathways such as Notch and PI3K/Akt, and the reversal of multidrug resistance.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways, to serve as a resource for researchers and professionals in drug development.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through several interconnected mechanisms, primarily centered around the induction of oxidative stress, which subsequently triggers apoptosis and cell cycle arrest. It also directly influences pathways controlling cell proliferation, migration, and survival.

Induction of ROS-Mediated Apoptosis

A central mechanism of this compound's anticancer activity is its ability to increase intracellular Reactive Oxygen Species (ROS) levels.[4][7] This elevation of oxidative stress triggers both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway : this compound-induced ROS leads to a reduction in the mitochondrial membrane potential.[4][7] It also binds to the Translocator Protein (TSPO) on the mitochondrial membrane, which increases calcium (Ca²⁺) influx.[6][8] These events promote the release of cytochrome c into the cytoplasm.[6][7][8] Concurrently, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio.[7][9][10] The released cytochrome c, along with other factors like SMAC/Diablo, activates the caspase cascade, beginning with pro-caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[6][7][8]

-

Extrinsic (Death Receptor) Pathway : Studies have shown that in response to this compound, there is an increased expression of death receptors and associated proteins, including TRAIL R1/DR4, TRAIL R2/DR5, TNF RI, Fas, and FADD, initiating apoptosis through a separate caspase cascade.[7]

Caption: this compound-induced ROS-mediated apoptosis pathway.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][5][11]

-

G0/G1 Arrest : In lung carcinoma cells, this compound treatment leads to arrest in the G0/G1 phase.[5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while simultaneously suppressing the expression of Cyclin D1.[1][6][8] This modulation prevents the cell from progressing through the G1 checkpoint, thereby inhibiting DNA synthesis.[8]

-

G2/M Arrest : this compound has also been identified as a potential G2-checkpoint abrogator. It inhibits the protein kinase Swe1 in yeast, which is an ortholog of the human WEE1 gene.[11] By inhibiting this G2-phase regulator, it can interfere with the normal cell cycle progression.

Caption: this compound's effect on cell cycle regulatory proteins.

Inhibition of Metastasis and Angiogenesis

This compound demonstrates significant potential in controlling cancer progression by inhibiting metastasis.[1] This is achieved by impeding cell migration and targeting the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell invasion.[3][12]

-

EMT Regulation : In breast cancer cells, this compound suppresses the expression of N-cadherin, a key mesenchymal marker, which is crucial for cell migration.[3][12] Interestingly, this effect appears to be independent of the NF-κB signaling pathway, suggesting a more direct inhibition of EMT markers.[3]

-

Migration and Adhesion : It has been shown to inhibit the formation of focal and cell adhesions, which are critical for cell movement and invasion.[13][14]

-

Angiogenesis : this compound can also suppress angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[6][8]

Modulation of Key Signaling Pathways

This compound's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways.

-

Notch Pathway : In lung cancer cells, this compound has been shown to downregulate the expression of key components of the Notch signaling pathway, including Notch-1, Jagged-1, and Hes-1.[5] The inhibition of this pathway contributes to the suppression of cancer cell growth.[5]

-

PI3K/Akt/mTOR Pathway : this compound can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and growth.[6] This inhibition enhances autophagy and reduces cell proliferation.[6]

Synergistic Effects and Reversal of Multidrug Resistance

A significant aspect of this compound's therapeutic potential is its ability to act synergistically with conventional chemotherapy drugs and overcome multidrug resistance (MDR).[13][14] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells.[14]

This compound acts as a noncompetitive inhibitor of P-gp, which blocks the efflux of chemotherapeutic agents and resensitizes resistant cancer cells to drugs like paclitaxel, vincristine, and docetaxel.[13][14] This activity is demonstrated by low Combination Index (CI) values (ranging from 0.092 to 0.523), indicating strong synergism.[13][14]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 | Duration | Citation |

| MDA-MB-231 | Breast (TNBC) | 1316.84 µM | 24h | [3] |

| MDA-MB-231 | Breast (TNBC) | 1035.88 µM | 48h | [3] |

| MDA-MB-231 | Breast (TNBC) | 1157.43 µM | 72h | [3] |

| T47D | Breast (Luminal A) | 2.93 mM | - | [15][16][17] |

| Flp-In™-293 | Embryonic Kidney | 666.64 µM | 72h | [14] |

| ABCB1/Flp-In™-293 | Embryonic Kidney (P-gp Overexpressing) | 510.53 µM | 72h | [14] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Concentration | Duration | % Cell Viability (Relative to Control) | Citation |

| MCF-7 | 1000 µM | 24h | ~67% | [3] |

| MCF-7 | 1000 µM | 48h | ~71% | [3] |

| MDA-MB-231 | 500 µM | 24h | ~78% | [3] |

| MDA-MB-231 | 750 µM | 48h | ~64% | [3] |

| MDA-MB-231 | 1000 µM | 72h | ~50% | [3] |

| HeLa-derived CSCs | ≥ 12.5 µM | - | Significant Inhibition | [4] |

Table 3: Modulation of Key Molecular Targets by this compound

| Target Molecule | Effect | Cancer Type / Model | Mechanism | Citation |

| Apoptosis | ||||

| ROS | Increase | Cervical, CSCs | Oxidative Stress | [4][7] |

| Bax | Upregulation | Cervical, Colorectal | Pro-Apoptotic | [7][10] |

| Bcl-2 | Downregulation | Cervical, Colorectal | Pro-Apoptotic | [7][10] |

| Caspase-3 | Activation | Cervical | Apoptosis Execution | [7] |

| Cytochrome c | Release | Cervical | Apoptosome Formation | [7] |

| Cell Cycle | ||||

| p21 / p27 | Upregulation | General | G1 Arrest | [1][8] |

| Cyclin D1 | Suppression | General | G1 Arrest | [1][8] |

| Metastasis | ||||

| N-cadherin | Downregulation | Breast (TNBC) | EMT Inhibition | [3][12] |

| VEGF | Downregulation | General | Anti-Angiogenesis | [6][8] |

| Signaling | ||||

| Notch-1, Jagged-1 | Downregulation | Lung | Proliferation Inhibition | [5] |

| P-glycoprotein | Inhibition | MDR Cell Lines | MDR Reversal | [13][14] |

Detailed Methodologies for Key Experiments

The following protocols are generalized from methodologies cited in the literature for studying the effects of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 6.25 µM to 1000 µM) and a vehicle control (DMSO). Include a positive control if applicable. Incubate for specified time points (24, 48, 72 hours).[3][12]

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization : Remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Caption: Standard experimental workflow for an MTT assay.

Wound Healing (Scratch) Assay

This assay assesses cell migration capabilities in vitro.

-

Cell Seeding : Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation : Create a linear "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Debris Removal : Wash the wells with PBS to remove detached cells and debris.

-

Treatment : Add fresh media containing a non-lethal concentration of this compound (e.g., 10, 20, 50 µM) or vehicle control.[18]

-

Imaging : Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.

-

Data Analysis : Measure the width of the scratch at different points for each condition. Calculate the percentage of wound closure relative to the initial area. A delay in closure indicates inhibition of migration.

Transwell Chamber Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

-

Cell Preparation : Starve cancer cells in serum-free medium for 12-24 hours.

-

Chamber Setup : Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seeding and Treatment : Resuspend the starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.

-

Incubation : Incubate the plate for a period that allows for migration (e.g., 24 hours).

-

Cell Removal and Staining : After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.

-

Quantification : Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Culture and Treatment : Culture cells and treat them with this compound for the desired time.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the stained cells using a flow cytometer. The populations are distinguished as:

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Conclusion and Future Prospects

This compound is a multifaceted anticancer agent that operates through a convergence of mechanisms, including the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of metastasis. Its ability to modulate critical signaling pathways like Notch and PI3K/Akt underscores its potential to target the core drivers of tumorigenesis. Furthermore, its capacity to reverse multidrug resistance presents a significant opportunity for its use in combination therapies to enhance the efficacy of existing chemotherapeutic drugs.[13][14][19] While preclinical data are robust, further in vivo studies and eventual clinical trials are essential to validate its therapeutic efficacy and safety in humans.[1] The development of novel formulations to overcome challenges like limited solubility could further unlock the clinical potential of this promising natural compound.[1]

References

- 1. Unveiling the anticancer potential of this compound: mechanisms of action, pharmacokinetic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by this compound in human cervical cancer cells: Possible mechanism of action | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effects of this compound on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates azoxymethane-induced colorectal cytotoxicity in rats through augmentation of apoptotic Bax/Bcl-2 proteins and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Effect of this compound on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase [mdpi.com]

- 14. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholar.unair.ac.id [scholar.unair.ac.id]

- 16. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

pharmacological properties of pinostrobin flavonoid

An In-depth Technical Guide to the Pharmacological Properties of Pinostrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-hydroxy-7-methoxyflavanone) is a prominent dietary flavonoid found in various plants, such as Boesenbergia rotunda (fingerroot), and in propolis. Possessing a wide range of pharmacological activities with no significant toxicity, this compound has garnered substantial interest as a potential therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, neuroprotective, and anticancer effects are attributed to its interaction with a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Core Pharmacological Properties

This compound exhibits a diverse pharmacological profile, making it a candidate for addressing various pathological conditions. Its primary activities include neuroprotection, anti-inflammation, anticancer effects, and metabolic regulation.

Neuroprotective Effects

This compound demonstrates significant neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

Mechanisms of Action:

-

Nrf2/ARE Pathway Activation: this compound confers protection against neurotoxins by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This is mediated, at least in part, through the phosphorylation of PI3K/AKT and ERK. Nrf2 activation upregulates the expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby reducing oxidative stress.

-

Anti-Apoptotic Activity: The flavonoid inhibits apoptotic cascades by increasing the Bcl-2/Bax ratio, preserving mitochondrial membrane potential, and reducing the activation of caspase-3.

-

Reduction of Oxidative Stress: It directly suppresses the generation of reactive oxygen species (ROS) and lipid peroxidation while increasing levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

-

Calcium Homeostasis: this compound has been shown to mitigate intracellular calcium overload induced by neurotoxic agents like β-amyloid.

-

GDNF Upregulation: In animal models of Parkinson's disease, this compound treatment increases the expression of glial cell line-derived neurotrophic factor (GDNF), which supports the survival of dopaminergic neurons.

Signaling Pathway: this compound-Mediated Neuroprotection

Pinostrobin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of pinostrobin, a naturally occurring dietary bioflavonoid. The document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data on the antioxidant and anti-inflammatory effects of this compound, facilitating easy comparison of its potency in various assays.

In Vitro Antioxidant Activity

| Assay | Target | IC50 / Activity | Reference Compound | Reference Compound IC50 | Source |

| DPPH Radical Scavenging | DPPH radical | IC50 = 557.97 µg/mL (for B. rotunda extract containing this compound) | - | - | [1] |

| Nitric Oxide (NO) Radical Scavenging | NO radical | IC50 = 2651.67 µg/mL (for B. rotunda extract containing this compound) | - | - | [1] |

| FRAP | Ferric ion reduction | 11.8–28.8 mM Trolox equivalent (at 100–1000 mM this compound) | Trolox | - | [2] |

In Vitro and In Vivo Anti-inflammatory Activity

| Assay / Model | Target / Biomarker | This compound Concentration / Dose | % Inhibition / Effect | Reference Compound | Reference Compound Effect | Source |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX enzyme | IC50 = 0.499 µM | - | Nordihydroguaiaretic acid (NDGA) | IC50 = 5.020 µM | [1] |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 enzyme | IC50 = 285.67 µM | - | Diclofenac sodium | IC50 = 290.35 µM | [1] |

| TPA-induced Mouse Ear Edema | Ear edema | 1.5 mg/ear | 38.8% (at 6h), 46.1% (at 24h) | - | - | [2] |

| TPA-induced Mouse Ear Edema | Ear edema | 2.0 mg/ear | 42.4% (at 6h), 21.4% (at 24h) | - | - | [2] |

| TPA-induced Mouse Ear Edema | Ear edema | 3.0 mg/ear | 43.6% (at 6h), 56.6% (at 24h) | - | - | [2] |

| LPS-induced Inflammation in RAW 264.7 Macrophages | NO, PGE2, iNOS, COX-2 | 0–20 µM | Dose-dependent decrease | - | - | [3][4] |

| LPS-induced Inflammation in RAW 264.7 Macrophages | TNF-α, IL-12 | 0–20 µM | Dose-dependent inhibition | - | - | [3][4] |

| Thioacetamide-induced Liver Cirrhosis in Rats | TNF-α, IL-6 | 30 and 60 mg/kg | Dose-dependent decrease | - | - | [5] |

| Thioacetamide-induced Liver Cirrhosis in Rats | IL-10 | 30 and 60 mg/kg | Dose-dependent increase | - | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared.[6]

-

Various concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µg/mL) are prepared in a suitable solvent.[7]

-

A specific volume of the this compound solution (e.g., 40 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.96 mL).[6]

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][6]

-

The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[2]

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in the FRAP reagent to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.

Protocol:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[2]

-

The FRAP reagent is pre-warmed to 37°C.[2]

-

A small volume of the this compound sample (e.g., 30 µL) is mixed with deionized water (e.g., 90 µL) and a larger volume of the FRAP reagent (e.g., 900 µL).[2]

-

The reaction mixture is incubated at 37°C for a short period (e.g., 4 minutes).[2]

-

The absorbance of the colored product is measured at 593 nm.[2]

-

A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.[2]

TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema

Principle: TPA is a potent inflammatory agent that, when applied topically to a mouse ear, induces a significant edematous response. The anti-inflammatory activity of a compound is assessed by its ability to reduce this swelling.

Protocol:

-

Male mice are used for the experiment.[8]

-

A solution of TPA in a suitable solvent (e.g., acetone) is prepared (e.g., 0.125 µg/µL).[8]

-

A defined volume of the TPA solution (e.g., 20 µL) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation.[8][9]

-

This compound, at various doses (e.g., 1.5, 2.0, and 3.0 mg/ear), is topically applied to the TPA-treated ear, typically 30 minutes after TPA application.[2][8]

-

The thickness of the ear is measured at different time points after TPA application (e.g., 2, 4, 6, and 24 hours) using a digital caliper.[2]

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Treated ear thickness - Initial ear thickness) / (Control ear thickness - Initial ear thickness)] x 100

-

A reference anti-inflammatory drug, such as indomethacin, is often used as a positive control.[9]

LPS (Lipopolysaccharide)-Induced Inflammation in RAW 264.7 Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This in vitro model is used to screen for compounds that can inhibit this inflammatory response.

Protocol:

-

RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in multi-well plates.

-

Cells are pre-treated with various non-toxic concentrations of this compound (e.g., 0-40 µM) for a specific duration (e.g., 1-2 hours).[4]

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[10]

-

The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), TNF-α, and IL-12 using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[3][4]

-

The cells can be lysed to extract proteins for Western blot analysis to determine the expression levels of inflammatory enzymes like iNOS and COX-2, and key proteins in signaling pathways like p-p65.[3]

-

Immunofluorescence staining can be performed to visualize the nuclear translocation of NF-κB p65.[4]

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing this compound's bioactivity.

This compound's Modulation of the Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 pathway, promoting antioxidant enzyme expression.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

This compound's Modulation of the MAPK Signaling Pathway

Caption: this compound differentially modulates MAPK signaling pathways.[11]

Experimental Workflow for Assessing this compound's Bioactivity

Caption: A typical experimental workflow for evaluating the bioactivity of this compound.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through various mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The visualized pathways and workflows aim to facilitate a deeper understanding of its molecular interactions and guide future experimental designs.

References

- 1. Boesenbergia rotunda and Its this compound for Atopic Dermatitis: Dual 5-Lipoxygenase and Cyclooxygenase-2 Inhibitor and Its Mechanistic Study through Steady-State Kinetics and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotective effect of this compound against thioacetamide-induced liver cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oamjms.eu [oamjms.eu]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of this compound as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Antiviral Activity of Pinostrobin Against Herpes Simplex Virus

Audience: Researchers, scientists, and drug development professionals.

Abstract

Herpes Simplex Virus (HSV) infections remain a significant global health challenge, compounded by the emergence of drug-resistant strains. This necessitates the exploration of novel antiviral agents. Pinostrobin, a dietary bioflavonoid, has demonstrated promising antiviral properties against Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides an in-depth analysis of the current research on this compound's anti-HSV activity, consolidating quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. In vitro studies confirm that this compound inhibits HSV-1 replication with a 50% effective concentration (EC₅₀) of 22.71 ± 1.72 μg/ml.[1][2] The primary mechanism appears to be a direct virucidal effect, targeting the viral envelope, causing morphological damage and subsequent inactivation.[1][2] Furthermore, in vivo studies have shown that oral administration of this compound can produce a definite therapeutic effect on the development of herpetic lesions.[1][2] This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anti-herpetic therapies.

Introduction

Herpes Simplex Virus (HSV), a member of the Herpesviridae family, causes lifelong persistent infections with recurrent outbreaks.[3] The two most common types, HSV-1 and HSV-2, are responsible for a wide range of diseases, from orolabial and genital herpes to more severe conditions like encephalitis.[3] Standard antiviral therapies, predominantly nucleoside analogues like acyclovir, function by inhibiting the viral DNA polymerase.[3] However, their long-term use has led to a growing incidence of resistant viral strains, creating an urgent need for alternative treatment strategies.[4][5][6]

Natural products represent a rich reservoir for the discovery of new antiviral compounds.[5][6] Flavonoids, in particular, have shown potential in combating a variety of viruses.[3][7] this compound (5-hydroxy-7-methoxyflavanone), a flavonoid found in various plants and propolis, is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Recent research has highlighted its potent antiviral activity against HSV-1, making it a compelling candidate for further drug development.[9][10][11]

In Vitro Antiviral Efficacy

The antiviral potential of this compound against HSV-1 has been quantified through various in vitro assays. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of host cells to determine cell viability after viral infection and treatment.

Quantitative Data Summary

The key quantitative metrics for this compound's anti-HSV-1 activity are summarized in the table below. These values demonstrate a significant inhibitory effect on viral replication in cell culture.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ (50% Effective Concentration) | 22.71 ± 1.72 μg/ml | Vero | MTT Assay | [1][2] |

| Maximal Inhibition Percentage | 85.69 ± 2.59% | Vero | MTT Assay | [1][2] |

Table 1: Summary of In Vitro Antiviral Data for this compound against HSV-1.

Experimental Protocol: MTT Assay for Antiviral Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytopathic effect (CPE) of the virus on host cells and the protective effect of the antiviral compound.

-

Cell Seeding : Vero cells (an African green monkey kidney epithelial cell line) are seeded into 96-well microplates and cultured until a confluent monolayer is formed.

-

Viral Infection & Treatment : The cell culture medium is removed, and the cells are infected with a suspension of HSV-1. Simultaneously, various concentrations of this compound are added to the wells. Control wells include uninfected cells (cell control), infected but untreated cells (virus control), and wells with this compound but no virus (cytotoxicity control).

-

Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere, allowing the virus to replicate and cause a cytopathic effect.

-

MTT Addition : After the incubation period (e.g., 72 hours), the supernatant is discarded, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Calculation : The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ value is then determined as the concentration of this compound that protects 50% of the cells from the viral CPE.

Mechanism of Action

Research indicates that this compound exerts its anti-HSV-1 effect primarily through a direct virucidal mechanism, targeting the structural integrity of the virus particle. There is also evidence suggesting interference with viral replication processes inside the host cell.

Direct Virucidal Effect on the Viral Envelope

The most well-documented mechanism is the disruption of the HSV-1 lipid envelope.[1] this compound is believed to interact with viral surface components, leading to physical damage.

-

Interaction : The chemical structure of this compound, featuring methoxyl, hydroxyl, and carbonyl groups, may form hydrogen bonds with viral glycoproteins embedded in the envelope.[1]

-

Damage : This interaction leads to a gradual leakage and shedding of the viral envelope.[1][2]

-

Inactivation : The resulting structural damage inactivates the virion, rendering it unable to attach to and infect host cells.[1]

Caption: this compound directly targets viral glycoproteins, leading to envelope disruption.

Potential Inhibition of Viral Replication

In addition to its direct action on the virion, some evidence suggests this compound may also inhibit intracellular stages of the viral life cycle.[8] This dual-action potential enhances its therapeutic profile.

-

Inhibition of Viral Proteins : this compound may block the function of key viral proteins necessary for replication, such as the infected-cell protein 27 (ICP27).[8]

-

Inhibition of DNA Synthesis : There are indications that this compound could inhibit the HSV DNA polymerase, the enzyme responsible for replicating the viral genome, which is a common target for anti-herpetic drugs.[8]

Caption: this compound may inhibit key viral enzymes and proteins to block replication.

Morphological Analysis via Atomic Force Microscopy

Atomic Force Microscopy (AFM) has been a powerful tool for visualizing the direct impact of this compound on the physical structure of HSV-1 particles at the nanometer level.[1][2] These studies provide compelling visual evidence for the virucidal mechanism.

Key Observations

-

Time-Dependent Damage : AFM imaging showed that as the incubation time with this compound increased, the viral envelope was progressively shed and damaged.[1][2]

-

Concentration-Dependent Damage : Increasing the concentration of this compound resulted in a gradual leakage and eventual breakage of the envelope, culminating in virus inactivation.[1][2]

Experimental Workflow: AFM Analysis

The workflow for investigating virucidal activity using AFM involves several key steps to prepare and image the virus particles before and after treatment.

Caption: Workflow for visualizing this compound-induced viral damage using AFM.

In Vivo Efficacy and Cytotoxicity

Translating in vitro findings into an in vivo context is critical for drug development. Preliminary studies on this compound have shown positive therapeutic outcomes in animal models.

In Vivo Study

An in vivo study using mice demonstrated the therapeutic potential of orally administered this compound.[2]

| Parameter | Value | Animal Model | Outcome | Reference |

| Oral Dosage | 50 mg/kg/dose | Mice | Possesses definite therapeutical effect in the development of lesion score. | [1][2] |

Table 2: Summary of In Vivo Efficacy of this compound against HSV-1.

Cytotoxicity and Selectivity Index (SI)

An ideal antiviral agent must be potent against the virus while exhibiting minimal toxicity to host cells. This relationship is quantified by the Selectivity Index (SI). While specific CC₅₀ values for this compound against Vero cells in the context of HSV studies are not detailed in the available literature, studies have shown it has no active cytotoxicity effect on HeLa cell cultures.[1]

Selectivity Index (SI) = CC₅₀ / EC₅₀

-

CC₅₀ (50% Cytotoxic Concentration) : The concentration of a compound that kills 50% of host cells. This is typically determined using an MTT assay on uninfected cells.

-

EC₅₀ (50% Effective Concentration) : The concentration that inhibits viral activity by 50%.

-

A higher SI value indicates greater selectivity and a more promising safety profile for the compound. An SI value greater than or equal to two is often considered selective.[12]

Caption: The Selectivity Index is derived from potency and cytotoxicity data.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-herpetic activity. The collective evidence from in vitro and in vivo studies demonstrates its ability to inhibit HSV-1, primarily through a direct virucidal mechanism that compromises the viral envelope.[1][2] Its efficacy in an oral dosage form in animal models further underscores its therapeutic potential.[1][2]

For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:

-

Determining the CC₅₀ in relevant cell lines (e.g., Vero, HaCaT) to establish a definitive Selectivity Index for its anti-HSV activity.

-

Elucidating the intracellular mechanism of action , including its specific effects on HSV DNA polymerase and regulatory proteins like ICP27.

-

Testing efficacy against a broader range of HSV strains , including clinical isolates and acyclovir-resistant variants.

-

Pharmacokinetic and toxicological studies to further evaluate its safety profile and bioavailability for potential clinical applications.

-

Structure-activity relationship (SAR) studies to synthesize derivatives with enhanced potency and selectivity.[13][14]

By addressing these areas, the full therapeutic potential of this compound as a novel treatment for Herpes Simplex Virus infections can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity investigation of this compound towards herpes simplex virus-1 as determined by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing the Interaction of a Therapeutic Flavonoid, this compound with Human Serum Albumin: Multiple Spectroscopic and Molecular Modeling Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index [wisdomlib.org]

- 13. scholar.unair.ac.id [scholar.unair.ac.id]

- 14. In vitro study of this compound propionate and this compound butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index | Widiandani | Journal of Public Health in Africa [publichealthinafrica.org]

An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone with the molecular formula C₁₆H₁₄O₄ and a molecular weight of approximately 270.28 g/mol .[1] Its chemical structure consists of a flavanone backbone with a hydroxyl group at position 5 and a methoxy group at position 7. The compound's appearance is described as white needle-shaped crystals or a yellow powder.[2] It exhibits solubility in organic solvents such as methanol, ethanol, and DMSO, while being sparingly soluble in water.[2]

A summary of its key chemical and physical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| IUPAC Name | (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 480-37-5 (for (-)-Pinostrobin); 75291-74-6 (for racemic mixture) | [3][4] |

| Melting Point | 100 °C (for (-)-Pinostrobin, CAS 480-37-5); 99-100 °C (for racemic mixture, CAS 75291-74-6) | [3][5] |

| Boiling Point (Predicted) | 494.9 ± 45.0 °C | [5] |

| pKa (Predicted) | 7.40 ± 0.40 | [5] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

| XLogP3-AA (Predicted) | 3.1 | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of 5-hydroxy-7-methoxyflavanone can be determined using a standard capillary melting point apparatus, such as a Mel-Temp apparatus.

Protocol:

-

A small, finely powdered sample of 5-hydroxy-7-methoxyflavanone is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow, within 1-2 °C.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of 5-hydroxy-7-methoxyflavanone can be determined using the shake-flask method.

Protocol:

-

An excess amount of solid 5-hydroxy-7-methoxyflavanone is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of 5-hydroxy-7-methoxyflavanone in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of the hydroxyl group on 5-hydroxy-7-methoxyflavanone can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at different pH values.

Protocol:

-

A stock solution of 5-hydroxy-7-methoxyflavanone is prepared in a suitable organic solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

-

A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the flavanone but at different pH values.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

-

The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[6][7]

Biological Activity and Signaling Pathways

5-Hydroxy-7-methoxyflavanone has demonstrated significant biological activities, particularly in the areas of cancer research and muscle physiology.

Anticancer Effects in Colon Carcinoma Cells

In human colon carcinoma cells (HCT-116), 5-hydroxy-7-methoxyflavanone has been shown to induce apoptosis (programmed cell death) through a mechanism involving the generation of reactive oxygen species (ROS).[8] This ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Key signaling events include:

-

Increased ROS levels: The compound triggers an increase in intracellular ROS.

-

Mitochondrial Membrane Perturbation: This leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Regulation of Bcl-2 Family Proteins: There is a down-regulation of the anti-apoptotic protein Bcl-2 and an activation of the pro-apoptotic proteins BID and Bax.[8]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-3, a key executioner of apoptosis.[8]

References

- 1. uni-ulm.de [uni-ulm.de]

- 2. Pinocembrin-7-methylether | 480-37-5 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | 480-37-5 [chemicalbook.com]

- 4. CAS NO. 75291-74-6 | 5-HYDROXY-7-METHOXYFLAVANONE | C16H14O4 [localpharmaguide.com]

- 5. 5-HYDROXY-7-METHOXYFLAVANONE | 75291-74-6 [amp.chemicalbook.com]

- 6. chemagine.co.uk [chemagine.co.uk]

- 7. ijper.org [ijper.org]

- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinostrobin: A Comprehensive Technical Guide on its Therapeutic Potential and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of pinostrobin, a dietary flavonoid with a growing body of research highlighting its therapeutic potential. This document delves into the core pharmacological activities of this compound, its mechanisms of action through various signaling pathways, and detailed experimental protocols for its evaluation. Furthermore, this guide summarizes the current state of knowledge, presents quantitative data in a structured format, and identifies key research gaps to inform future investigations in drug discovery and development.

Introduction to this compound

This compound (5-hydroxy-7-methoxyflavanone) is a naturally occurring dietary bioflavonoid first discovered in the heartwood of Pinus strobus.[1][2] It is found in various plants, including Boesenbergia rotunda (fingerroot), honey, and propolis.[2][3] Over the past few decades, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[2][3] Its favorable safety profile and multitargeted mechanisms of action make it a promising candidate for further investigation as a therapeutic agent.[1][4]

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data from the existing literature.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Model System | IC50 / Result | Reference(s) |

| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Human recombinant 5-LOX | 0.499 µM | [5] |

| Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 285.67 µM | [5] | |

| TPA-induced ear edema | Mice | 38.8% inhibition at 1.5 mg/ear (6h) | ||

| Antioxidant | DPPH Radical Scavenging | In vitro | > 500 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | 11.8 - 28.8 mM Trolox equivalent (100-1000 mM) |

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | Assay | IC50 | Reference(s) |

| Breast Cancer | T47D | MTT | 2.93 mM | [6] |

| Cervical Cancer | HeLa | MTT | Not specified | [7] |

Table 3: Neuroprotective and Other Activities of this compound

| Activity | Model System | Effect | Concentration/Dose | Reference(s) |

| Neuroprotection | Aβ25–35-treated PC12 cells | Increased cell viability | 10 and 40 µM | |

| MPTP-induced Parkinson's disease model (zebrafish) | Attenuated loss of dopaminergic neurons | Not specified | ||

| α-Glucosidase Inhibition | Caco-2 cells | Moderate inhibition | Not specified | |

| α-Amylase Inhibition | Caco-2 cells | Moderate inhibition | Not specified |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Cmax | Tmax | t1/2 | Reference(s) |

| Oral | 48.51 mg/kg | 53.034 ± 15.407 ng/mL | 0.133 h | 4.047 ± 1.843 h | [8] |

| Oral | 100 mg/kg | ~400 ng/mL | ~2 h | Not specified |

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. This section details the key mechanisms of action and provides visual representations of the involved pathways.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which is crucial for lipopolysaccharide (LPS)-induced inflammation. By binding to this complex, this compound prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.

Anticancer Mechanisms